molecular formula C20H19N5O2 B2883537 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1359149-68-0

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

Número de catálogo: B2883537
Número CAS: 1359149-68-0
Peso molecular: 361.405
Clave InChI: JYXPUDLDHZERQU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The [1,2,4]triazolo[4,3-a]pyrazine and [1,2,4]triazolo[4,3-a]quinoxaline derivatives are potential c-Met kinase inhibitors . They have been evaluated against cancer cell lines such as A549, MCF-7, and HeLa .


Synthesis Analysis

Two series of these derivatives were designed and their IC50 values were evaluated . The compound with the most potential, 22i, exhibited excellent anti-tumor activity .


Molecular Structure Analysis

These compounds have a 4-oxo-pyridazinone moiety . The triazolophthalazine ring system of L-45 was bioisosterically modified to its triazoloquinazoline while maintaining other essential structural fragments for effective binding with the binding site of PCAF .


Chemical Reactions Analysis

The compound 22i also possessed superior c-Met kinase inhibition ability at the nanomolar level .

Aplicaciones Científicas De Investigación

Diversified Synthesis Approaches

Synthetic Methodologies for Quinoxaline Derivatives

A diversified synthesis of quinoxaline derivatives, including 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives, has been demonstrated through Ugi four-component reaction (Ugi-4CR) followed by copper-catalyzed tandem reactions. This method facilitates rapid access to structurally varied and complex fused tricyclic scaffolds, offering potential for the creation of novel compounds with various applications in medicinal chemistry and material science (Y. An et al., 2017).

Biological Activities and Potential Applications

Anticonvulsant Properties

Quinoxaline derivatives have been synthesized with potential anticonvulsant properties. For example, 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide was used as a precursor for synthesizing novel quinoxaline derivatives, some of which showed promising anticonvulsant activities (Mohamed Alswah et al., 2013).

Adenosine Receptor Antagonism

A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as adenosine receptor antagonists, with implications for their use as novel and rapid-acting antidepressant agents. This highlights the relevance of quinoxaline derivatives in neuropsychopharmacology, potentially offering new avenues for the treatment of depression and anxiety disorders (R. Sarges et al., 1990).

Antimicrobial Agents

The synthesis and evaluation of quinoxaline derivatives as selective AMPA receptor antagonists have also revealed potent and selective compounds, indicating the versatility of quinoxaline scaffolds in developing receptor-specific drugs with potential antimicrobial activities (D. Catarzi et al., 2004).

Mecanismo De Acción

Direcciones Futuras

These compounds could be a potential c-Met kinase inhibitor . They may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Propiedades

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-3-17-22-23-19-20(27)24(15-6-4-5-7-16(15)25(17)19)12-18(26)21-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXPUDLDHZERQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.